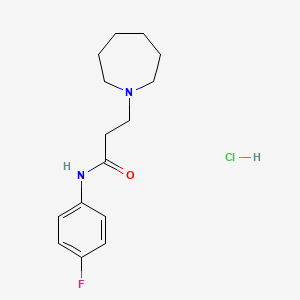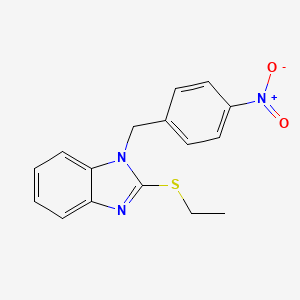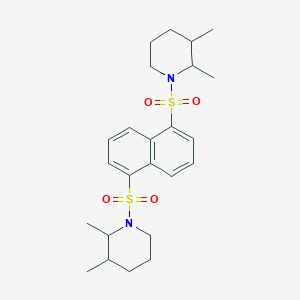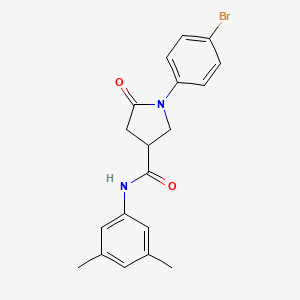
ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate, also known as Mepivacaine, is a local anesthetic drug used in various medical procedures. It is a derivative of the amino amide group of local anesthetics and has a similar structure to bupivacaine and lidocaine. Mepivacaine is commonly used in dental procedures, minor surgical procedures, and for pain management in labor and delivery.
Mechanism of Action
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It is a reversible local anesthetic, meaning that its effects are temporary and wear off over time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. It is metabolized in the liver and excreted in the urine. This compound has a shorter duration of action compared to other local anesthetics, making it ideal for shorter procedures.
Advantages and Limitations for Lab Experiments
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate has several advantages in lab experiments, including its reversible nature and minimal systemic effects. However, its shorter duration of action may limit its use in longer experiments or procedures.
Future Directions
Future research on ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate could focus on its use in regional anesthesia, such as peripheral nerve blocks and epidural anesthesia. Additionally, research could be conducted on the development of new derivatives of this compound with longer durations of action or improved efficacy.
Scientific Research Applications
Ethyl 4-(2-methoxyethyl)-1-(1-methyl-2-phenoxyethyl)-4-piperidinecarboxylate has been extensively researched for its use as a local anesthetic in various medical procedures. It has been shown to be effective in dental procedures, minor surgical procedures, and for pain management in labor and delivery. This compound has also been studied for its use in regional anesthesia, such as peripheral nerve blocks and epidural anesthesia.
properties
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(1-phenoxypropan-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-4-24-19(22)20(12-15-23-3)10-13-21(14-11-20)17(2)16-25-18-8-6-5-7-9-18/h5-9,17H,4,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANGYRLARVVLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(C)COC2=CC=CC=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3948519.png)
![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3948525.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)

![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)




![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)

![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)